molecular formula C12H10F2N2 B3260587 1,2-Bis(4-fluorophenyl)hydrazine CAS No. 332-06-9

1,2-Bis(4-fluorophenyl)hydrazine

Cat. No.: B3260587
CAS No.: 332-06-9
M. Wt: 220.22 g/mol
InChI Key: BGBXPPKLBSSJJY-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)hydrazine is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-fluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

1,2-Bis(4-fluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 1,2-Bis(4-fluorophenyl)hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-chlorophenyl)hydrazine
  • 1,2-Bis(4-bromophenyl)hydrazine
  • 1,2-Bis(4-methylphenyl)hydrazine

Uniqueness

1,2-Bis(4-fluorophenyl)hydrazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Biological Activity

1,2-Bis(4-fluorophenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound has the molecular formula C12H10F2N2C_{12}H_{10}F_2N_2 and is characterized by two 4-fluorophenyl groups attached to a hydrazine backbone. The presence of fluorine atoms enhances its lipophilicity and reactivity, which can influence its interactions with biological targets.

Antibacterial Activity

Research has indicated that compounds containing fluorinated moieties exhibit varying degrees of antibacterial activity. A study evaluated several fluorinated hydrazones, including this compound, against Gram-positive and Gram-negative bacterial strains. The results showed that this compound demonstrated moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Effect
MCF-715Significant
A54920Significant

The mechanism underlying the biological activity of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells and inhibit bacterial growth . Additionally, the compound may interact with specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .

Case Study 1: Anticancer Properties

A recent study investigated the anticancer properties of this compound in vivo using a mouse model bearing MCF-7 tumors. The treatment resulted in a significant reduction in tumor size compared to the control group. Histopathological analysis indicated that the compound induced apoptosis in tumor cells as evidenced by increased TUNEL-positive cells .

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, researchers tested the efficacy of this compound in combination with standard antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains of E. coli, suggesting a potential role for this compound as an adjuvant in antibiotic therapy .

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBXPPKLBSSJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302657
Record name 1,2-Bis(4-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-06-9
Record name 1,2-Bis(4-fluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(4-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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